

In Vitro Efficacy of TYRA-430: A Technical Overview

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Compound of Interest

Compound Name: YM-430

Cat. No.: B15616335

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available in vitro data for TYRA-430, a novel, first-in-class reversible inhibitor of Fibroblast Growth Factor Receptor 4 and 3 (FGFR4/3). The information presented is compiled from preclinical studies and is intended to inform researchers and professionals in the field of oncology and drug development.

Core Findings

TYRA-430 has demonstrated significant potency in preclinical in vitro models of hepatocellular carcinoma (HCC) driven by the FGF19/FGFR4/KLB signaling axis. Notably, it has shown superior activity compared to existing multi-kinase inhibitors and covalent FGFR4 inhibitors. Furthermore, TYRA-430 maintains its efficacy against known resistance mutations in FGFR4.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on TYRA-430.

Cell Line	Cancer Type	Key Findings	Comparative Potency	Reference
Hep3B	Hepatocellular Carcinoma	Potent inhibition of cell viability.	Superior to sorafenib, lenvatinib, fisogatinib (BLU-554), and roblitinib (FGF401).	[1]
HuH-7	Hepatocellular Carcinoma	Potent inhibition of cell viability.	Superior to sorafenib, lenvatinib, fisogatinib (BLU-554), and roblitinib (FGF401).	[1]
JHH-7	Hepatocellular Carcinoma	Potent inhibition of cell viability.	Superior to sorafenib, lenvatinib, fisogatinib (BLU-554), and roblitinib (FGF401).	[1]
Ba/F3 (expressing wildtype FGFR3 and FGFR4)	Pro-B cell line (engineered model)	Potent inhibition of cell viability.	Not specified.	[1]
Ba/F3 (expressing FGFR4 with Cys552 and Val550 gatekeeper mutations)	Pro-B cell line (engineered model)	Potent activity against known resistance mutations.	Not specified.	[1]

Experimental Protocols

The primary in vitro efficacy of TYRA-430 was determined using a cell viability assay.

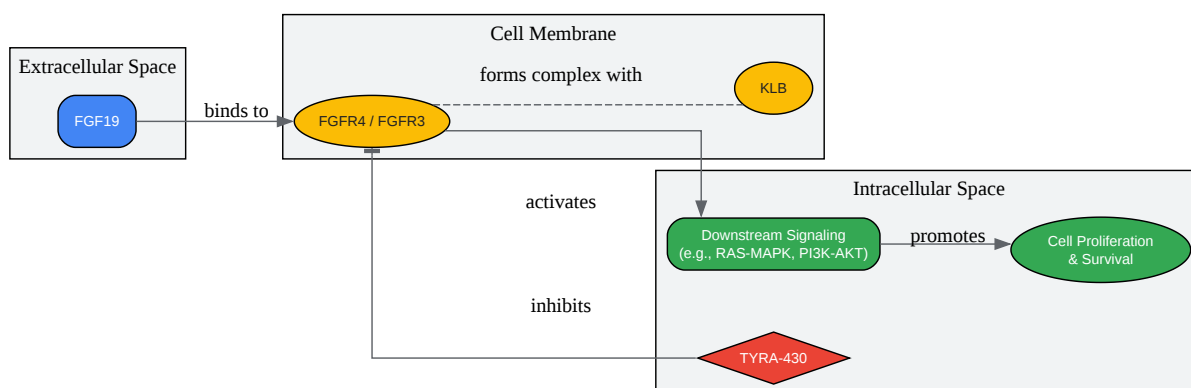
Cell Viability Assay:

- Assay: Cell Titer-Glo® 2.0 Luminescent Cell Viability Assay.
- Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a decrease in cell viability.
- Cell Lines: Hep3B, HuH-7, and JHH-7 human hepatocellular carcinoma cell lines, as well as engineered Ba/F3 cells expressing wildtype or mutant FGFR3 and FGFR4.[\[1\]](#)
- Purpose: To assess the in vitro potency of TYRA-430 in inhibiting the proliferation of cancer cells driven by FGF19/FGFR signaling.[\[1\]](#)

Signaling Pathway and Experimental Workflow

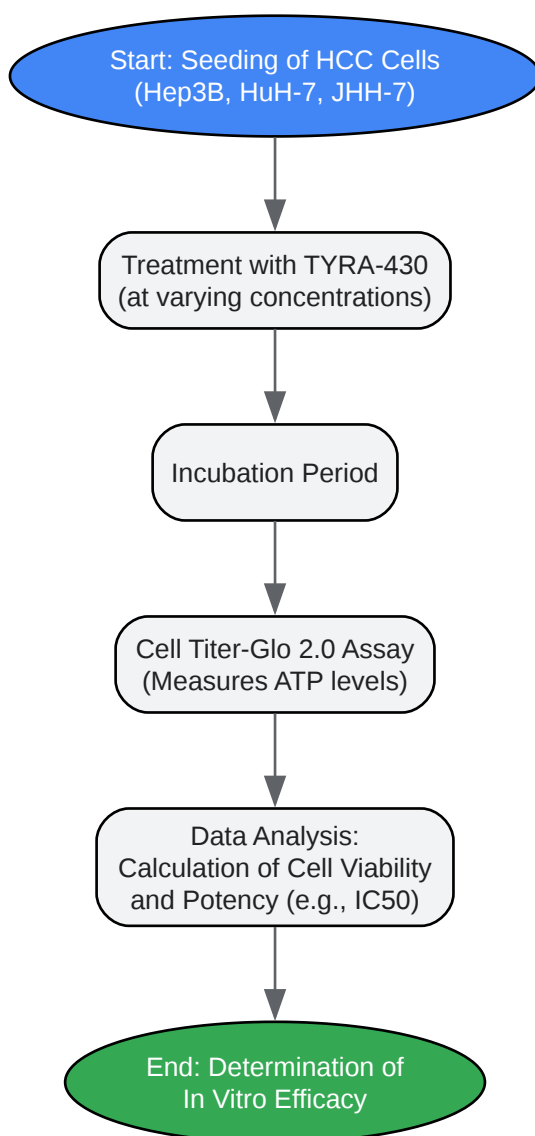
TYRA-430 is designed to inhibit the signaling pathway driven by the binding of Fibroblast Growth Factor 19 (FGF19) to its receptors, FGFR4 and FGFR3, in complex with the co-receptor Klotho beta (KLB). This pathway is a known oncogenic driver in a subset of hepatocellular carcinomas.

Below are diagrams illustrating the targeted signaling pathway and the general experimental workflow for assessing the in vitro effects of TYRA-430.



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Caption: Targeted FGF19-FGFR4/3 Signaling Pathway.



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Caption: General Experimental Workflow for In Vitro Efficacy Assessment.

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References

- 1. ascopubs.org [ascopubs.org]
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